Noladin Ether

Description

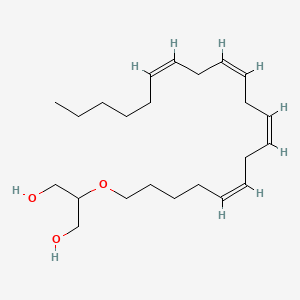

a cannabinoid CB1 receptor agonist; structure in first source

Properties

IUPAC Name |

2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23(21-24)22-25/h6-7,9-10,12-13,15-16,23-25H,2-5,8,11,14,17-22H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJUUWXZAQHCNC-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCOC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901018178 | |

| Record name | 2-Arachidonylglyceryl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Arachidonyl Glycerol ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013657 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

222723-55-9 | |

| Record name | Noladin ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222723-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noladin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222723559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Arachidonylglyceryl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HU-310 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D295FLV8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Arachidonyl Glycerol ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013657 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Isolation of Noladin Ether from Porcine Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal discovery and isolation of Noladin Ether (2-arachidonyl glyceryl ether), a significant endogenous cannabinoid, from porcine brain tissue. The document details the experimental protocols, quantitative data, and associated signaling pathways, offering a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug development.

Introduction

This compound is an ether-linked endocannabinoid that was first isolated and identified from porcine brain, as reported by Hanuš et al. in 2001.[1][2][3] Unlike the more extensively studied endocannabinoids, anandamide (an amide) and 2-arachidonoyl glycerol (2-AG, an ester), this compound possesses a chemically stable ether bond, making it a valuable tool for cannabinoid research and a potential lead for therapeutic development.[3][4] This document serves to consolidate the core technical information surrounding its initial discovery and characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the isolation and receptor binding profile of this compound.

Table 1: Isolation Yield of this compound from Porcine Brain

| Parameter | Value | Reference |

| Starting Material | 2.4 kg Porcine Brain | |

| Final Yield | 0.5 mg |

Table 2: Cannabinoid Receptor Binding Affinities of this compound

| Receptor | Cell Type/Membrane Preparation | Radioligand | Ki Value | Reference |

| CB1 | Rat Brain Synaptosomal Membranes | [3H]HU-243 | 21.2 ± 0.5 nM | |

| CB2 | COS Cells Transfected with CB2 Gene | Not Specified | > 3 µM | |

| CB2 | CHO Cells Stably Expressing Human CB2 | Not Specified | 480 nM |

Experimental Protocols

This section outlines the detailed methodologies employed in the isolation, characterization, and receptor binding analysis of this compound.

Isolation of this compound from Porcine Brain

The following protocol is adapted from the original methodology described by Hanuš et al. (2001).

3.1.1. Extraction

-

Homogenize 100 g of porcine brain in a blender with a mixture of 200 ml of chloroform and 200 ml of methanol for 2 minutes.

-

Add 100 ml of water to the mixture and continue blending for an additional minute.

-

Filter the homogenate to separate the solid and liquid phases.

-

Allow the filtrate to separate into two layers.

-

Collect the upper water-methanol layer and evaporate it under reduced pressure.

-

Extract the resulting residue with methanol.

-

Repeat this process with a total of 2.4 kg of porcine brain.

3.1.2. Column Chromatography

-

Subject the methanol extract to gravity column chromatography on a silica gel column (ICN Silica TSC, 60 Å).

-

Elute the column with a stepwise gradient of hexane/acetone mixtures:

-

10:1 (v/v) hexane/acetone

-

9:1 (v/v) hexane/acetone

-

4:1 (v/v) hexane/acetone

-

-

Collect fractions and monitor for cannabinoid receptor binding activity.

3.1.3. Thin-Layer Chromatography (TLC)

-

Further purify the active fractions using preparative TLC on silica gel 60 F254 plates.

-

Develop the plate using a hexane/acetone (4:1) solvent system.

-

The active compound will appear as a single spot with an Rf value of 0.13.

3.1.4. High-Performance Liquid Chromatography (HPLC)

-

Perform final purification using reversed-phase HPLC.

-

Mobile Phase: Acetonitrile/water (70:30, v/v).

-

Flow Rate: 1.5 ml/min.

-

Detection: Monitor at 210 nm.

-

Under these conditions, this compound elutes at approximately 22.88 minutes.

Structural Elucidation

The structure of the isolated compound was confirmed as 2-arachidonyl glyceryl ether through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy, and by comparison with a synthetically prepared standard.

3.2.1. Mass Spectrometry (MS)

-

The isolated compound was silylated with bis(trimethylsilyl)trifluoroacetamide prior to analysis.

-

Electron impact mass spectrometry revealed characteristic fragments, including a peak at m/z 219, corresponding to the glyceryl di(trimethylsilyl) moiety, and a molecular ion peak consistent with the structure of this compound.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectra were acquired to determine the precise arrangement of atoms.

-

The NMR data confirmed the presence of an arachidonyl moiety and a glycerol backbone linked by an ether bond.

Cannabinoid Receptor Binding Assay

The affinity of this compound for CB1 and CB2 receptors was determined using a competitive radioligand binding assay.

-

Membrane Preparation: Prepare synaptosomal membranes from rat brain (for CB1) or use membranes from cells transfected with the respective cannabinoid receptor gene (for CB2).

-

Radioligand: Utilize a high-affinity cannabinoid receptor agonist, such as [³H]HU-243, as the radioligand.

-

Incubation: Incubate the membranes with the radioligand in the presence of varying concentrations of this compound.

-

Separation: Separate the bound and free radioligand via filtration or centrifugation.

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the inhibition constant (Ki) by analyzing the displacement of the radioligand by this compound.

Signaling Pathways and Visualizations

This compound exerts its biological effects primarily through the activation of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR). The binding of this compound to the CB1 receptor initiates a cascade of intracellular signaling events.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and characterization of this compound.

This compound Signaling Pathway via CB1 Receptor

Caption: this compound's primary signaling cascade via the CB1 receptor.

Conclusion

The discovery of this compound expanded the known repertoire of endogenous cannabinoids and provided a valuable research tool due to its inherent chemical stability. The methodologies outlined in this guide, derived from the original research, provide a foundational understanding for scientists seeking to work with this compound or to discover novel endocannabinoids. The elucidation of its signaling pathways continues to contribute to our understanding of the endocannabinoid system's role in health and disease, offering potential avenues for future therapeutic interventions.

References

Structural Elucidation of 2-Arachidonyl Glyceryl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Arachidonyl glyceryl ether (2-AGE), also known as noladin ether, is an endogenous ether lipid that has garnered significant interest within the scientific community for its role as a cannabinoid receptor agonist.[1][2][3] First isolated from porcine brain, its structural elucidation was a pivotal step in understanding the diversity of the endocannabinoid system.[1][2] This technical guide provides an in-depth overview of the structural determination of 2-AGE, including detailed experimental protocols, comprehensive spectroscopic data, and an exploration of its primary signaling pathway.

Chemical Structure and Properties

2-AGE is structurally characterized by an ether linkage between the C2 position of a glycerol backbone and the 20-carbon polyunsaturated fatty alcohol, arachidonyl alcohol. This ether linkage confers greater metabolic stability compared to its ester analogue, 2-arachidonoyl glycerol (2-AG).

| Property | Value | Reference |

| IUPAC Name | 2-{[(5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-1-yl]oxy}propane-1,3-diol | |

| Other Names | 2-Arachidonylglyceryl ether, this compound, HU-310 | |

| CAS Number | 222723-55-9 | |

| Molecular Formula | C23H40O3 | |

| Molar Mass | 364.56 g/mol |

Experimental Protocols

Isolation of 2-Arachidonyl Glyceryl Ether from Porcine Brain

The isolation of 2-AGE from biological matrices is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following protocol is based on the methodology described in the initial discovery of 2-AGE.

1. Tissue Homogenization and Extraction:

-

100 g of porcine brain is homogenized in a blender with a mixture of 200 ml of chloroform and 200 ml of methanol for 2 minutes.

-

100 ml of water is added, and the mixture is blended for an additional minute.

-

The homogenate is filtered to separate the solid and liquid phases.

2. Solvent Partitioning:

-

The filtrate is allowed to separate into two layers.

-

The upper aqueous-methanol layer is collected and the solvent is removed under reduced pressure.

-

The resulting residue is then extracted with methanol.

3. Column Chromatography:

-

The methanol extract is subjected to gravity column chromatography on silica gel.

-

The column is eluted with a gradient of hexane and acetone, starting with a 10:1 (v/v) ratio, followed by 9:1 and 4:1 ratios.

-

Fractions are collected and monitored for their ability to bind to the CB1 receptor.

4. High-Performance Liquid Chromatography (HPLC) Purification:

-

The active fractions from column chromatography are pooled and further purified by reversed-phase HPLC.

-

HPLC Conditions:

-

Mobile Phase: Acetonitrile/water (70:30, v/v)

-

Flow Rate: 1.5 ml/min

-

Detection Wavelength: 210 nm

-

Retention Time: Approximately 22.88 minutes

-

Synthesis of 2-Arachidonyl Glyceryl Ether

The chemical synthesis of 2-AGE was crucial for confirming its structure and for further pharmacological studies. The following is a representative synthetic scheme.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biosynthesis and Endogenous Presence of Noladin Ether

This guide provides a comprehensive overview of the putative endocannabinoid, this compound (2-arachidonyl glyceryl ether, 2-AGE). It covers its discovery, proposed biosynthesis, documented endogenous presence, and the experimental methodologies used for its study.

Introduction

This compound, or 2-arachidonyl glyceryl ether (2-AGE), is an ether-linked analogue of the well-known endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2]. It was first isolated from porcine brain in 2001 by Hanuš et al. and identified as a third type of endogenous cannabinoid ligand, following the amides (e.g., anandamide) and esters (e.g., 2-AG)[3][4][5]. Structurally, it is formed from the ether linkage of the alcohol analogue of arachidonic acid and glycerol. This compound is a selective agonist for the cannabinoid receptor type 1 (CB1), exhibiting high binding affinity for this receptor, while its interaction with the CB2 receptor has been a subject of varying reports. Its ether linkage makes it more stable against hydrolysis compared to the ester bond in 2-AG. However, its endogenous occurrence in the brain has been a point of discussion in the scientific community.

Biosynthesis of this compound

The complete biosynthetic pathway for this compound in vivo has not yet been fully elucidated. Unlike anandamide and 2-AG, whose formation from membrane phospholipid precursors is well-documented, the enzymatic machinery responsible for producing this compound remains to be characterized. It is suggested that its biosynthesis differs from that of 2-AG.

Putative Biosynthetic Pathway

A hypothetical pathway for the biosynthesis of this compound, drawing parallels to the synthesis of other endocannabinoids, is presented below. This pathway is speculative and awaits experimental validation.

Laboratory Synthesis

The chemical synthesis of this compound has been described and is a crucial tool for its pharmacological study. A documented synthetic route is as follows:

-

Reduction: Arachidonic acid is reduced using lithium aluminum hydride (LiAlH₄) in ether at 25°C to yield arachidonyl alcohol.

-

Mesylation: The resulting alcohol is treated with methanesulfonyl chloride (CH₃SO₂Cl) in pyridine at 25°C to form the corresponding mesylate.

-

Etherification: The mesylate is reacted with benzylideneglycerol in the presence of potassium hydroxide (KOH) in benzene at 25°C to form the ether-linked intermediate.

-

Deprotection: The benzylidene protecting group is removed using hydrochloric acid (HCl) in methanol (CH₃OH) at 25°C to yield this compound.

Endogenous Presence of this compound

This compound was first identified in porcine brain. Subsequent studies have quantified its presence in rat brain tissues. However, its presence in peripheral organs has not been consistently detected.

Quantitative Data

The following table summarizes the reported endogenous levels of this compound in various biological tissues.

| Tissue/Organism | Tissue Region | Concentration | Reference |

| Porcine | Brain | 0.5 mg from 2.4 kg | [Hanuš et al., 2001] |

| Rat | Whole Brain | 25.4 ± 3.8 pmol/g | [Fezza et al., 2002] |

| Rat | Thalamus | Highest amounts found | [Fezza et al., 2002] |

| Rat | Hippocampus | High amounts found | [Fezza et al., 2002] |

| Rat | Spleen, Heart, Liver | Not detected | [Fezza et al., 2002] |

Signaling Pathways and Metabolism

This compound primarily interacts with the endocannabinoid system, but its effects may extend to other signaling pathways.

Receptor Binding and Activation

This compound is a potent agonist of the CB1 receptor, with a reported inhibition constant (Ki) of 21.2 ± 0.5 nM. Its affinity for the CB2 receptor is considerably lower, with a Ki greater than 3 μM. However, other studies have shown that this compound can act as a full agonist at human CB2 receptors with a Ki of 480 nM, comparable to that of 2-AG. Activation of CB1 receptors by this compound leads to sedation, hypothermia, intestinal immobility, and mild antinociception in mice.

Inactivation and Metabolism

The inactivation of this compound involves a time- and temperature-dependent process of cellular uptake. This uptake is thought to be mediated by the same membrane transporter(s) as anandamide and 2-AG. Following uptake, this compound is partially incorporated into phospholipids. Due to its stable ether bond, it is less susceptible to enzymatic hydrolysis compared to 2-AG.

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound. The following sections outline the key experimental procedures for its isolation and quantification.

Isolation of this compound from Porcine Brain

This protocol is based on the original method described by Hanuš et al. (2001).

-

Homogenization and Extraction:

-

Begin with 100 g of porcine brain.

-

Add to a mixture of 200 ml chloroform and 200 ml methanol.

-

Homogenize in a blender for 2 minutes.

-

Add 100 ml of water and continue blending for another minute.

-

Filter the mixture. Two layers will form.

-

Separate the water-methanol layer and evaporate it under reduced pressure.

-

Extract the resulting residue with methanol.

-

This procedure was repeated multiple times, using a total of 2.4 kg of porcine brain, to yield a sufficient amount for analysis.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

The methanol extract is subjected to gravity column chromatography on a silica gel column.

-

Elute with a hexane/acetone gradient, starting with a 10:1 (v/v) ratio, followed by 9:1 and 4:1.

-

-

Thin-Layer Chromatography (TLC):

-

Further purify the active fractions from the column chromatography using TLC.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

The final purification is achieved using a Waters Symmetry C18 column (5 μm, 250 × 4.6 mm i.d.).

-

The mobile phase is an isocratic mixture of acetonitrile/water (70:30, v/v).

-

The flow rate is maintained at 1.5 ml/min, with UV detection at 210 nm.

-

Under these conditions, this compound has a retention time of approximately 22.88 minutes.

-

From 4.5 mg of the column fraction, 0.5 mg of pure this compound was obtained.

-

-

Quantification by LC-APCI-MS

A sensitive method for the quantification of this compound in rat tissues was developed by Fezza et al. (2002).

-

Sample Preparation:

-

Tissues are homogenized and lipids are extracted.

-

An isotope-labeled internal standard (d8-2-AGE) is added for isotope dilution mass spectrometry.

-

-

Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS):

-

The lipid extract is analyzed by LC-MS.

-

The detection limit for this method is approximately 100 fmol.

-

Quantification is achieved by comparing the peak area of endogenous this compound to that of the internal standard.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound.

References

- 1. escholarship.org [escholarship.org]

- 2. This compound, a putative endocannabinoid, attenuates sensory neurotransmission in the rat isolated mesenteric arterial bed via a non-CB1/CB2 Gi/o linked receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Arachidonyl glyceryl ether, an endogenous agonist of the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lumirlab.com [lumirlab.com]

- 5. 2-Arachidonyl glyceryl ether - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Noladin Ether: Signaling Pathways and Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noladin ether, also known as 2-arachidonyl glyceryl ether (2-AGE), is an endogenous ether lipid that has garnered significant interest within the scientific community for its cannabimimetic properties. Initially identified in porcine brain, it represents a class of endocannabinoids structurally distinct from the more extensively studied anandamide (AEA) and 2-arachidonoylglycerol (2-AG)[1][2][3]. Its ether linkage confers greater metabolic stability compared to the ester or amide bonds of 2-AG and AEA, respectively, suggesting a potentially longer duration of action in vivo[4]. This stability, combined with its unique pharmacological profile, makes this compound a compelling subject for research into the endocannabinoid system and a potential lead for therapeutic drug development.

This technical guide provides a comprehensive overview of the signaling pathways activated by this compound and its subsequent downstream effects. It is designed to serve as a resource for researchers, scientists, and professionals in drug development, offering a detailed summary of current knowledge, quantitative data for comparative analysis, and methodologies for key experiments.

Core Signaling Pathways of this compound

This compound exerts its biological effects primarily through interaction with cannabinoid receptors, particularly CB1 and CB2, as well as the orphan G-protein coupled receptor GPR55. Upon binding, it initiates a cascade of intracellular events that modulate various physiological processes.

Cannabinoid Receptor (CB1 and CB2) Signaling

This compound is a potent agonist at the CB1 receptor and a full agonist at the CB2 receptor. Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). Activation of these receptors by this compound leads to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effector proteins.

A primary consequence of Gi/o activation is the inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

The Gβγ subunits released upon receptor activation can directly interact with and modulate the activity of various ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. This modulation of ion channel activity contributes to the overall inhibitory effect of this compound on neuronal excitability.

Furthermore, both CB1 and CB2 receptor activation by this compound can stimulate the mitogen-activated protein kinase (MAPK) cascade , specifically the p42/p44 MAPK (ERK1/2) pathway. This activation can occur through both G-protein-dependent and independent mechanisms and plays a role in regulating gene expression, cell proliferation, and differentiation.

GPR55 Signaling

This compound is also a potent agonist of the orphan receptor GPR55. GPR55 is coupled to Gα13, and its activation by this compound leads to the stimulation of RhoA, a small GTPase involved in regulating the actin cytoskeleton, cell adhesion, and migration.

Quantitative Data Summary

The following tables summarize the available quantitative data on the binding and functional activity of this compound.

| Receptor | Parameter | Value | Cell/Tissue System | Reference |

| Human CB1 | Ki | 21.2 ± 0.5 nM | Rat brain synaptosomal membranes | |

| Human CB2 | Ki | 480 nM | CHO cells stably expressing human CB2 receptors | |

| Human GPR55 | EC50 | 10 nM | HEK293 cells expressing human GPR55 | |

| Human CB1 | EC50 | 37 nM | - |

| Downstream Effect | Receptor | Parameter | Value | Cell/Tissue System | Reference |

| Adenylyl Cyclase Inhibition | CB2 | - | Full Agonist | CHO cells stably expressing human CB2 receptors | |

| G-Protein Activation | CB2 | - | Full Agonist | CHO cells stably expressing human CB2 receptors | |

| p42/p44 MAP Kinase Activation | CB1 | - | Confirmed Activation | Porcine trabecular meshwork cells | |

| p42/p44 MAP Kinase Activation | CB2 | - | Confirmed Activation | - | |

| Intracellular Ca2+ Mobilization | TRPV1 | Weak Agonist | 36.5 ± 3.2% of maximal capsaicin response at 10 µM | HEK293 cells expressing human TRPV1 |

Note: Specific EC50/IC50 and Emax values for adenylyl cyclase inhibition and p42/p44 MAP kinase activation by this compound were not available in the reviewed literature.

Key Downstream Effects

The activation of these signaling pathways by this compound results in a range of downstream physiological and cellular effects.

Neuromodulation

Through its action on CB1 receptors in the central nervous system, this compound exhibits classic cannabimimetic effects, including sedation, hypothermia, intestinal immobility, and mild antinociception in mice. It also attenuates sensory neurotransmission, an effect that appears to be mediated by a non-CB1/CB2, pertussis toxin-sensitive Gi/o-linked receptor.

Ocular Effects

This compound has been shown to increase aqueous humor outflow facility in porcine anterior segment cultures, an effect mediated by CB1 receptors and involving the p42/p44 MAP kinase pathway. This suggests a potential therapeutic role for this compound in glaucoma by reducing intraocular pressure. The mechanism involves changes in the actin cytoskeleton of trabecular meshwork cells.

Cellular Effects

At the cellular level, this compound's activation of the MAPK pathway can influence cell fate and function. In trabecular meshwork cells, this leads to alterations in cell morphology and the actin cytoskeleton.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Signaling pathways of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing this compound's activity.

Detailed Experimental Protocols

Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of this compound for cannabinoid receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., rat brain synaptosomes for CB1, CHO cells stably expressing human CB2).

-

Radioligand (e.g., [3H]CP55,940).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5% BSA).

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying concentrations of this compound or vehicle.

-

Incubate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

G-Protein Activation Assay ([³⁵S]GTPγS Binding)

Objective: To measure the ability of this compound to activate G-proteins coupled to a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest.

-

[³⁵S]GTPγS.

-

GDP.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA).

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add cell membranes, GDP, and varying concentrations of this compound or vehicle.

-

Pre-incubate at 30°C for 15-30 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the data as specific binding versus log[this compound] to determine EC50 and Emax.

Adenylyl Cyclase Activity Assay

Objective: To determine the effect of this compound on adenylyl cyclase activity.

Materials:

-

Intact cells or cell membranes expressing the receptor of interest.

-

Forskolin (to stimulate adenylyl cyclase).

-

This compound.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

-

Cell lysis buffer.

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treat cells with varying concentrations of this compound or vehicle.

-

Stimulate the cells with forskolin to activate adenylyl cyclase.

-

Incubate for a defined period (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Plot the cAMP levels versus log[this compound] to determine the IC50 and Emax for inhibition.

p42/p44 MAP Kinase (ERK) Activation Assay (Western Blot)

Objective: To assess the phosphorylation of ERK1/2 in response to this compound treatment.

Materials:

-

Cells expressing the receptor of interest.

-

This compound.

-

Serum-free medium.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE gels and Western blotting apparatus.

Procedure:

-

Serum-starve the cells overnight.

-

Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Quantify the band intensities to determine the fold-change in ERK phosphorylation.

Conclusion

This compound is a metabolically stable endocannabinoid with a distinct pharmacological profile, acting as a potent agonist at CB1 and GPR55 receptors and a full agonist at CB2 receptors. Its ability to modulate key signaling pathways, including the inhibition of adenylyl cyclase and activation of the MAPK cascade, translates into a range of physiological effects, from neuromodulation to the regulation of aqueous humor outflow. The detailed experimental protocols provided in this guide offer a framework for further investigation into the nuanced mechanisms of this compound's action. A deeper understanding of its signaling pathways and downstream effects will be crucial for elucidating the full therapeutic potential of this intriguing endocannabinoid. Further research is warranted to quantify the dose-dependent effects on adenylyl cyclase and MAPK activation to provide a more complete picture of its signaling efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabinoid inhibition of adenylate cyclase. Pharmacology of the response in neuroblastoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a putative endocannabinoid, enhances motivation to eat after acute systemic administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Noladin Ether: A Putative Endocannabinoid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Noladin ether, also known as 2-arachidonyl glyceryl ether (2-AGE), is a putative endocannabinoid that has garnered significant interest within the scientific community. First isolated from porcine brain, this ether-linked lipid mediator exhibits a distinct pharmacological profile, primarily characterized by its high affinity for the cannabinoid type 1 (CB1) receptor.[1][2][3] Its unique chemical structure, featuring an ether bond instead of the more labile ester or amide linkages found in other endocannabinoids like 2-arachidonoylglycerol (2-AG) and anandamide, confers greater metabolic stability, making it a valuable tool for investigating the endocannabinoid system and a potential lead for therapeutic drug development.[3][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its receptor binding affinities, functional activities, and effects on key signaling pathways. The methodologies of pivotal experiments are described to provide a clear understanding of the data generated.

Receptor Binding Affinity

This compound's interaction with cannabinoid and other receptors has been characterized primarily through competitive radioligand binding assays. These assays measure the ability of this compound to displace a radiolabeled ligand from its receptor, allowing for the determination of its binding affinity (Ki).

Cannabinoid Receptors (CB1 and CB2)

This compound demonstrates a marked selectivity for the CB1 receptor over the CB2 receptor. Initial studies reported a high affinity for the CB1 receptor, with a Ki value of 21.2 ± 0.5 nM, while its binding to the CB2 receptor was significantly weaker, with a Ki greater than 3 µM. This pronounced selectivity for the CB1 receptor suggests that this compound's physiological and pharmacological effects are predominantly mediated through this receptor subtype.

However, subsequent research has presented a more nuanced picture of its interaction with the CB2 receptor. One study found that this compound can act as a full agonist at human CB2 receptors with a Ki of 480 nM, a value comparable to that of the established endocannabinoid 2-AG (Ki = 1016 nM). This finding suggests that under certain conditions or in specific tissues, this compound may exert effects through the CB2 receptor.

Other Receptors

Beyond the classical cannabinoid receptors, this compound has been shown to interact with other receptor systems, including the orphan G protein-coupled receptor GPR55 and the transient receptor potential vanilloid 1 (TRPV1) channel. It is an agonist for GPR55 with an EC50 of 10 nM. Its activity at TRPV1 channels has also been investigated, with one study indicating it is a weak agonist.

Quantitative Data Summary: Receptor Binding Affinities

| Receptor | Ligand | Ki (nM) | Cell/Tissue Source | Reference |

| CB1 | This compound | 21.2 ± 0.5 | Rat brain synaptosomal membranes | |

| CB2 | This compound | > 3000 | COS cells transfected with human CB2 | |

| CB2 | This compound | 480 | CHO cells stably expressing human CB2 | |

| GPR55 | This compound | - | - |

Functional Activity and Signaling Pathways

This compound's interaction with its target receptors initiates a cascade of intracellular signaling events. Its functional activity has been assessed through various in vitro assays that measure downstream effects of receptor activation.

G Protein Coupling and Second Messenger Modulation

Like other cannabinoids, this compound exerts its effects through G protein-coupled receptors (GPCRs). Its agonism at the CB1 receptor leads to the activation of Gi/o proteins. This has been demonstrated through [35S]GTPγS binding assays, which measure the exchange of GDP for the non-hydrolyzable GTP analog [35S]GTPγS upon receptor activation.

A primary consequence of Gi/o protein activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Studies have shown that this compound effectively inhibits adenylyl cyclase activity, consistent with its role as a CB1 receptor agonist. This effect is sensitive to pertussis toxin, a known inhibitor of Gi/o protein signaling.

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) cascade, a critical signaling pathway involved in cell proliferation, differentiation, and survival. Specifically, it has been demonstrated to activate the p42/44 MAPK (also known as ERK1/2) pathway in porcine trabecular meshwork cells. This activation was shown to be mediated by the CB1 receptor, as it was blocked by the selective CB1 antagonist SR141716A.

Intracellular Calcium Mobilization

The effect of this compound on intracellular calcium ([Ca2+]i) levels has also been investigated. In human vanilloid TRPV1 receptor-expressing HEK293 cells, this compound evoked a concentration-dependent increase in intracellular Ca2+. However, it was found to be a less potent agonist than capsaicin and anandamide at this receptor.

Quantitative Data Summary: Functional Activity

| Assay | Receptor | Effect | EC50/IC50 (nM) | Cell Type | Reference |

| G Protein Activation | CB2 | Agonist | - | CHO-hCB2 | |

| Adenylyl Cyclase Inhibition | CB2 | Agonist | - | CHO-hCB2, HL-60 | |

| p42/44 MAPK Activation | CB1 | Agonist | ~30 | Porcine Trabecular Meshwork | |

| Intracellular Ca2+ Increase | TRPV1 | Weak Agonist | > 1000 | hTRPV1-HEK293 | |

| GPR55 Activation | GPR55 | Agonist | 10 | - |

Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for cannabinoid receptors.

-

Methodology:

-

Membrane Preparation: Synaptosomal membranes are prepared from rat brain (for CB1) or from cells expressing the receptor of interest (e.g., COS cells transfected with the CB2 gene).

-

Incubation: The membranes are incubated with a specific concentration of a radiolabeled cannabinoid ligand (e.g., [3H]HU-243) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay

-

Objective: To assess the ability of this compound to activate G proteins coupled to cannabinoid receptors.

-

Methodology:

-

Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO-hCB2 cells) are prepared.

-

Incubation: Membranes are incubated with GDP, [35S]GTPγS, and varying concentrations of this compound.

-

Reaction Termination: The binding reaction is stopped by rapid filtration.

-

Quantification: The amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.

-

Data Analysis: The increase in [35S]GTPγS binding in the presence of this compound indicates G protein activation.

-

Adenylyl Cyclase Activity Assay

-

Objective: To measure the effect of this compound on the production of cAMP.

-

Methodology:

-

Cell Culture: Cells expressing the receptor of interest (e.g., CHO-hCB2 or HL-60 cells) are cultured.

-

Treatment: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation and then stimulated with forskolin (to activate adenylyl cyclase) in the presence or absence of this compound.

-

cAMP Measurement: Intracellular cAMP levels are determined using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: A decrease in forskolin-stimulated cAMP levels in the presence of this compound indicates inhibition of adenylyl cyclase.

-

p42/44 MAP Kinase (ERK1/2) Activation Assay

-

Objective: To determine if this compound activates the MAPK signaling pathway.

-

Methodology:

-

Cell Treatment: Cultured cells (e.g., porcine trabecular meshwork cells) are treated with this compound for a specific time period.

-

Protein Extraction: Total cell lysates are prepared.

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (activated) forms of p42/44 MAPK. Antibodies against total p42/44 MAPK are used as a loading control.

-

Detection: The protein bands are visualized using chemiluminescence or other detection methods.

-

Data Analysis: An increase in the ratio of phosphorylated p42/44 MAPK to total p42/44 MAPK indicates activation of the pathway.

-

Intracellular Calcium Measurement

-

Objective: To measure changes in intracellular calcium concentration in response to this compound.

-

Methodology:

-

Cell Loading: Cells (e.g., hTRPV1-HEK293) are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fura-2 AM.

-

Stimulation: this compound is added to the cells, and changes in fluorescence are monitored over time using a fluorescence microscope or a plate reader.

-

Data Analysis: An increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. The magnitude and kinetics of the response are analyzed.

-

Visualizations

Signaling Pathways

Caption: Signaling pathways activated by this compound.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Experimental Workflow: p42/44 MAPK Activation Assay

Caption: Workflow for a p42/44 MAPK activation assay.

In Vivo Effects

In animal models, this compound has been shown to produce a range of cannabimimetic effects, consistent with its action as a CB1 receptor agonist. These effects include sedation, hypothermia, intestinal immobility, and mild antinociception in mice. These in vivo findings further support the notion that this compound acts as a functional endocannabinoid.

Conclusion

This compound presents a compelling pharmacological profile as a putative endocannabinoid with a notable preference for the CB1 receptor. Its greater metabolic stability compared to other endocannabinoids makes it an invaluable research tool for elucidating the physiological roles of the endocannabinoid system. The conflicting reports regarding its affinity for the CB2 receptor and its definitive presence in the brain highlight areas that warrant further investigation. Future research should focus on clarifying these discrepancies and further exploring the therapeutic potential of this unique lipid mediator and its more stable analogs. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's pharmacology.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. [PDF] The Endocannabinoid this compound Acts as a Full Agonist at Human CB2 Cannabinoid Receptors | Semantic Scholar [semanticscholar.org]

- 3. lumirlab.com [lumirlab.com]

- 4. The endocannabinoid this compound acts as a full agonist at human CB2 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Noladin Ether: A Technical Guide to Cannabinoid Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and selectivity of Noladin Ether (2-arachidonyl glyceryl ether), an endogenous cannabinoid ligand, for the cannabinoid receptors CB1 and CB2. This document synthesizes key quantitative data, details common experimental methodologies, and illustrates relevant biological pathways to serve as a comprehensive resource for the scientific community.

Executive Summary

This compound is an ether-linked endocannabinoid that has been the subject of considerable research due to its potential physiological roles and therapeutic applications. Initially identified as a selective CB1 receptor agonist, subsequent studies have revealed a more complex pharmacological profile. This guide consolidates the available data, indicating that while this compound exhibits a notable affinity for the CB1 receptor, it also functions as a full agonist at the CB2 receptor. The presented data highlights the variability in reported binding affinities, underscoring the importance of standardized experimental conditions in cannabinoid research.

Quantitative Data: Binding Affinity and Functional Activity

The binding affinity (Ki) and functional activity (EC50/IC50) of this compound at human and rat cannabinoid receptors are summarized below. These values are compiled from multiple studies and reflect the range of reported potencies.

Table 1: this compound Binding Affinity (Ki) for Cannabinoid Receptors

| Compound | Receptor | Species/Tissue Source | Radioligand Used | Ki (nM) | Reference |

| This compound | CB1 | Rat Brain Synaptosomal Membranes | [3H]HU-243 | 21.2 ± 0.5 | [1][2][3] |

| This compound | CB1 | Human Neocortical Synaptosomes | [3H]-CP55,940 | 98 | [4] |

| This compound | CB2 | Transfected CHO cells (human) | Not Specified | 480 | [5] |

| This compound | CB2 | COS cells transfected with CB2 | Not Specified | > 3000 |

Note: The significant discrepancy in CB2 binding affinity highlights the evolution of understanding of this compound's pharmacology. Early reports suggested weak binding, while later, more detailed studies established its activity at CB2 receptors.

Table 2: this compound Functional Activity at Cannabinoid Receptors

| Activity Type | Receptor | Assay | Parameter | Value (nM) | Reference |

| Agonist Activity | CB1 | Forskolin-stimulated cAMP formation | IC50 | 427 | |

| Agonist Activity | CB2 | G Protein Activation | EC50 | Potency: CP 55,940 > NE ≥ 2-AG | |

| Agonist Activity | CB2 | Adenylyl Cyclase Inhibition | EC50 | Potency: CP 55,940 > NE ≥ 2-AG |

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize the binding and functional properties of this compound at cannabinoid receptors.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials and Reagents:

-

Cell Membranes: Commercially available or prepared from cells (e.g., CHO, HEK-293) stably expressing human or rat CB1 or CB2 receptors.

-

Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [3H]CP-55,940 or [3H]WIN 55,212-2.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Typically 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

Filtration Apparatus: 96-well filter plates (e.g., GF/B or GF/C glass fiber) and a cell harvester.

-

Scintillation Counter and Cocktail.

Procedure:

-

Preparation: Serially dilute this compound in assay buffer to achieve a range of final concentrations.

-

Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or near its Kd), and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Use non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the ability of a ligand to activate G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.

Materials and Reagents:

-

Cell Membranes: From cells expressing the cannabinoid receptor of interest.

-

[35S]GTPγS: Radiolabeled guanosine triphosphate analog.

-

GDP (Guanosine Diphosphate): To ensure G-proteins are in their inactive state at the start of the assay.

-

Test Compound: this compound.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, EDTA, and NaCl.

-

Filtration and Scintillation Counting materials as described above.

Procedure:

-

Pre-incubation: Incubate cell membranes with GDP to ensure G-proteins are in the GDP-bound (inactive) state.

-

Reaction Initiation: In a 96-well plate, combine the pre-incubated membranes, varying concentrations of this compound, and [35S]GTPγS. Include basal (no agonist) and non-specific binding (excess unlabeled GTPγS) controls.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for receptor activation and [35S]GTPγS binding.

-

Termination and Filtration: Stop the reaction and separate bound from unbound [35S]GTPγS via rapid filtration, as described in the radioligand binding assay.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the specific [35S]GTPγS binding (Total - Non-specific) against the logarithm of the this compound concentration.

-

Use non-linear regression to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by this compound and the workflows of the experimental protocols described above.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a [35S]GTPγS functional assay.

Caption: this compound signaling via Gi/o-coupled cannabinoid receptors.

Discussion and Conclusion

The pharmacological profile of this compound is multifaceted. Initial research highlighted its selectivity for the CB1 receptor, suggesting its potential for CNS-targeted therapies. However, more recent and comprehensive studies have unequivocally demonstrated that this compound is also a full agonist at the CB2 receptor, with a potency comparable to other endocannabinoids like 2-arachidonoylglycerol. This dual agonism implies that this compound may have significant physiological functions in both the central nervous system and the periphery, particularly in the immune system where CB2 receptors are predominantly expressed.

The activation of CB1 and CB2 receptors by this compound initiates signaling through pertussis toxin-sensitive Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Furthermore, signaling through the Gβγ subunit can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically p42/44 MAP kinase (ERK). These signaling cascades are fundamental to the diverse physiological effects mediated by cannabinoids.

For drug development professionals, the dual agonism of this compound presents both opportunities and challenges. While it may offer a broad spectrum of therapeutic effects, achieving selectivity for specific desired outcomes may be difficult. The data and protocols presented in this guide provide a foundational understanding for future research aimed at elucidating the precise physiological roles of this compound and for the development of novel cannabinoid-based therapeutics with improved selectivity and efficacy. The variability in reported binding affinities underscores the need for standardized assay conditions and careful interpretation of results across different studies.

References

- 1. lumirlab.com [lumirlab.com]

- 2. researchgate.net [researchgate.net]

- 3. lumirlab.com [lumirlab.com]

- 4. Binding affinity and agonist activity of putative endogenous cannabinoids at the human neocortical CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The endocannabinoid this compound acts as a full agonist at human CB2 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis of 2-Arachidonyl Glyceryl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of 2-arachidonyl glyceryl ether (2-AGE), also known as noladin ether. Discovered in 2001 by Hanuš and colleagues, 2-AGE is an endogenous cannabinoid that demonstrates selective agonist activity at the CB1 receptor, playing a significant role in various physiological processes.[1][2] This document details the established synthetic pathway, provides experimental protocols for key reactions, presents quantitative data in a structured format, and illustrates the primary signaling cascade initiated by 2-AGE.

Chemical Synthesis Overview

The most widely recognized synthesis of 2-arachidonyl glyceryl ether follows a four-step process originating from arachidonic acid.[1][2] This synthetic route involves the reduction of the carboxylic acid, activation of the resulting alcohol via mesylation, subsequent etherification with a protected glycerol molecule, and a final deprotection step to yield the target compound.

A schematic overview of this synthetic pathway is presented below:

Caption: Synthetic pathway for 2-arachidonyl glyceryl ether.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and biological activity of 2-arachidonyl glyceryl ether.

| Step | Reaction | Reagents | Temperature (°C) | Reported Yield (%) |

| a | Reduction | LiAlH₄ / Ether | 25 | Not Specified |

| b | Mesylation | CH₃SO₂Cl / Pyridine | 25 | Not Specified |

| c | Etherification | Benzylideneglycerol-KOH / Benzene | 25 | Not Specified |

| d | Deprotection | HCl / CH₃OH | 25 | Not Specified |

| Receptor | Binding Affinity (Ki) | Reference |

| CB1 | 21.2 ± 0.5 nM | [1] |

| CB2 | > 3 µM |

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of 2-arachidonyl glyceryl ether, based on the seminal work by Hanuš et al. (2001) and supplemented with general procedures for analogous reactions.

Step a: Reduction of Arachidonic Acid to Arachidonyl Alcohol

-

Objective: To reduce the carboxylic acid functionality of arachidonic acid to a primary alcohol.

-

Reagents:

-

Arachidonic Acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

-

Procedure: A solution of arachidonic acid in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is then allowed to warm to room temperature (25 °C) and stirred until the reaction is complete (monitored by TLC). Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield arachidonyl alcohol.

Step b: Mesylation of Arachidonyl Alcohol

-

Objective: To convert the hydroxyl group of arachidonyl alcohol into a good leaving group (mesylate) for the subsequent etherification.

-

Reagents:

-

Arachidonyl Alcohol

-

Methanesulfonyl chloride (CH₃SO₂Cl)

-

Pyridine (or another suitable base like triethylamine)

-

Anhydrous solvent (e.g., dichloromethane or pyridine)

-

-

Procedure: To a solution of arachidonyl alcohol in the anhydrous solvent, cooled to 0 °C, methanesulfonyl chloride is added dropwise. The reaction mixture is stirred at 25 °C until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with a dilute acid solution (to remove pyridine), followed by a saturated sodium bicarbonate solution and brine. The organic phase is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford arachidonyl mesylate.

Step c: Etherification with Benzylideneglycerol

-

Objective: To form the ether linkage between arachidonyl mesylate and a protected glycerol molecule.

-

Reagents:

-

Arachidonyl Mesylate

-

1,2-O-Benzylidene-rac-glycerol

-

Potassium hydroxide (KOH)

-

Benzene (or a suitable alternative solvent like toluene)

-

-

Procedure: A mixture of 1,2-O-benzylidene-rac-glycerol and powdered potassium hydroxide in benzene is stirred at 25 °C. A solution of arachidonyl mesylate in benzene is then added, and the reaction is stirred until completion (monitored by TLC). The reaction mixture is then diluted with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the protected 2-arachidonyl glyceryl ether.

Step d: Deprotection to Yield 2-Arachidonyl Glyceryl Ether

-

Objective: To remove the benzylidene protecting group to yield the final product.

-

Reagents:

-

Protected 2-arachidonyl glyceryl ether

-

Hydrochloric acid (HCl)

-

Methanol (CH₃OH)

-

-

Procedure: The protected 2-arachidonyl glyceryl ether is dissolved in a methanolic solution of hydrochloric acid and stirred at 25 °C. The progress of the deprotection is monitored by TLC. Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the methanol is removed under reduced pressure. The residue is then extracted with an organic solvent, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 2-arachidonyl glyceryl ether, is purified by column chromatography.

Signaling Pathway of 2-Arachidonyl Glyceryl Ether

2-Arachidonyl glyceryl ether exerts its biological effects primarily through the activation of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR). The binding of 2-AGE to the CB1 receptor initiates a cascade of intracellular signaling events.

Caption: 2-AGE signaling through the CB1 receptor.

Upon binding of 2-AGE, the CB1 receptor activates an associated inhibitory G-protein (Gi/o). This activation leads to several downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Modulation of Ion Channels: The G-protein directly modulates the activity of ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

-

Activation of MAP Kinase Pathway: The signaling cascade also involves the activation of the mitogen-activated protein kinase (MAPK) pathway, which plays a role in regulating various cellular processes, including gene expression and cell survival.

Together, these signaling events contribute to the diverse physiological and pharmacological effects of 2-arachidonyl glyceryl ether.

References

Noladin Ether Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noladin ether, or 2-arachidonyl glyceryl ether (2-AGE), is an endogenous cannabinoid (endocannabinoid) first isolated from porcine brain.[1][2] Structurally distinct from the more well-known endocannabinoids anandamide (an amide) and 2-arachidonoylglycerol (2-AG, an ester), this compound is characterized by a stable ether linkage. This inherent stability to hydrolysis has made it an attractive scaffold for the development of cannabinoid receptor modulators.[1] This document provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, focusing on their interactions with cannabinoid receptors.

Core Structure and Pharmacological Profile

This compound is a selective agonist for the cannabinoid type 1 (CB1) receptor, with a binding affinity (Ki) of 21.2 ± 0.5 nM.[1][2] In contrast, it exhibits very weak binding to the CB2 receptor (Ki > 3 µM). In vivo studies in mice have shown that this compound induces a range of cannabinoid-like effects, including sedation, hypothermia, intestinal immobility, and mild antinociception. Beyond the classical cannabinoid receptors, this compound has also been identified as a potent agonist of the orphan G protein-coupled receptor GPR55.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the this compound structure have revealed key pharmacophoric features that govern its affinity and activity at cannabinoid receptors. These studies have primarily focused on modifications of the arachidonyl chain, the glycerol backbone, and the ether linkage.

Data Presentation: Quantitative SAR of this compound Analogs

The following table summarizes the binding affinities of this compound and a series of its regioisomers and analogs for the rat brain CB1 receptor. This data is critical for understanding the structural requirements for high-affinity binding.

| Compound | Modification from this compound | Ki (nM) for CB1 Receptor |

| This compound (2-AGE) | - | 21.2 |

| 1-Arachidonyl glyceryl ether | Isomer: Ether linkage at sn-1 position | > 1000 |

| 3-Arachidonyl glyceryl ether | Isomer: Ether linkage at sn-3 position | > 1000 |

| 2-Oleoyl glyceryl ether | Arachidonyl chain replaced with oleoyl (C18:1) chain | > 1000 |

| 2-Linoleoyl glyceryl ether | Arachidonyl chain replaced with linoleoyl (C18:2) chain | 250 |

| 2-Homo-γ-linolenoyl glyceryl ether | Arachidonyl chain replaced with homo-γ-linolenoyl (C20:3) chain | 120 |

| 2-Docosahexaenoyl glyceryl ether | Arachidonyl chain replaced with docosahexaenoyl (C22:6) chain | 80 |

| 2-Arachidonyl-1-O-methyl-glycerol | Methylation of the sn-1 hydroxyl group | 150 |

| 2-Arachidonyl-3-O-methyl-glycerol | Methylation of the sn-3 hydroxyl group | 180 |

| 2-Arachidonyl-1,3-di-O-methyl-glycerol | Methylation of both sn-1 and sn-3 hydroxyl groups | > 1000 |

Data synthesized from Appendino et al., 2003.

Key SAR Insights:

-

Position of the Ether Linkage: The position of the arachidonyl ether linkage on the glycerol backbone is critical for CB1 receptor affinity. The natural 2-substituted isomer (this compound) displays high affinity, whereas the 1- and 3-substituted regioisomers are essentially inactive.

-

The Arachidonyl Chain: The C20 tetra-unsaturated arachidonyl moiety is a primary determinant of high affinity. Analogs with different fatty acid chains, such as oleoyl (C18:1) and linoleoyl (C18:2), exhibit significantly reduced affinity. However, increasing the chain length and degree of unsaturation, as seen in the docosahexaenoyl analog (C22:6), can lead to a recovery of affinity. This suggests that the length and conformation of the aliphatic chain are crucial for optimal interaction with the receptor binding pocket.

-

Glycerol Hydroxyl Groups: The free hydroxyl groups on the glycerol backbone are important for maintaining high affinity. Methylation of either the sn-1 or sn-3 hydroxyl group leads to a decrease in affinity, and di-methylation results in a dramatic loss of activity. This indicates that these hydroxyl groups may act as hydrogen bond donors or acceptors within the CB1 receptor binding site.

Experimental Protocols

Synthesis of this compound Analogs

A general synthetic scheme for this compound and its analogs is presented below. This multi-step synthesis allows for the introduction of various alkyl chains to probe the SAR.

General Synthetic Scheme:

-

Protection of Glycerol: The sn-1 and sn-3 hydroxyl groups of glycerol are protected, often as a benzylidene acetal.

-

Alkylation: The remaining free hydroxyl group at the sn-2 position is alkylated with the desired alkyl mesylate (e.g., arachidonyl mesylate) under basic conditions.

-

Deprotection: The protecting group is removed to yield the final 2-alkyl glyceryl ether.

DOT Script for Synthesis Workflow:

Caption: Synthetic workflow for this compound.

Cannabinoid Receptor Binding Assay

The affinity of this compound analogs for the CB1 receptor is typically determined using a competitive radioligand binding assay.

Protocol Outline:

-

Membrane Preparation: Synaptosomal membranes are prepared from rat brain tissue, which is a rich source of CB1 receptors.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4) is used to maintain physiological conditions.

-

Radioligand: A high-affinity cannabinoid receptor agonist, such as [3H]CP-55,940, is used as the radioligand.

-

Competitive Binding: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound analog).

-

Incubation: The reaction mixture is incubated at 30°C for 60-90 minutes to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

DOT Script for Binding Assay Workflow:

References

Methodological & Application

Animal Models for Studying the Effects of Noladin Ether: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noladin ether, a synthetic ether analog of 2-arachidonoylglycerol (2-AG), is a potent and selective agonist for the cannabinoid receptor type 1 (CB1) and also exhibits activity at the CB2 receptor.[1][2][3][4] Its increased stability compared to endogenous cannabinoids makes it a valuable tool for investigating the physiological and pathophysiological roles of the endocannabinoid system.[5] This document provides detailed application notes and protocols for utilizing animal models to study the diverse effects of this compound, including its impact on appetite, motivation, and sensory perception. The protocols outlined below are primarily focused on rodent models (rats and mice), which are the most commonly used systems for cannabinoid research.

Data Presentation: Quantitative Effects of this compound in Animal Models

The following tables summarize the quantitative data from key studies investigating the effects of this compound.

Table 1: Effects of this compound on Food Intake in Rats

| Animal Model | Administration Route | Dose (mg/kg) | Primary Outcome | Observation Time | Reference |

| Non-deprived male rats | Intraperitoneal (IP) | 0.5 | Significant increase in 1-hour food intake | 1 hour | |

| Non-deprived male rats | Intraperitoneal (IP) | 1.0 | Increased 1-hour food intake | 1 hour | |

| Non-deprived male rats | Intraperitoneal (IP) | 2.0 | No significant effect on food intake | 1-2 hours | |

| Free-feeding rats | Intra-accumbens shell infusion | Not specified | Potent, dose-dependent stimulation of chow intake | Not specified |

Table 2: Effects of this compound on Motivation for Food in Rats

| Animal Model | Experimental Paradigm | Administration Route | Dose (mg/kg) | Primary Outcome | Reference |

| Male rats | Progressive Ratio (PR) Schedule | Intraperitoneal (IP) | 0.5 | Significant increase in total lever presses |

Table 3: Cannabinoid Tetrad Effects of this compound in Mice

| Animal Model | Tetrad Component | Administration Route | Dose (mg/kg) | Primary Outcome | Reference |

| Mice | Sedation/Hypomotility | Intraperitoneal (IP) | Not specified | Induction of sedation | |

| Mice | Hypothermia | Intraperitoneal (IP) | Not specified | Reduction in rectal body temperature | |

| Mice | Intestinal Immobility | Intraperitoneal (IP) | Not specified | Decreased gastrointestinal transit | |

| Mice | Antinociception | Intraperitoneal (IP) | Not specified | Mild analgesic effect |

Experimental Protocols

Assessment of Food Intake in Rats

Objective: To evaluate the effect of this compound on food consumption in non-deprived rats.

Materials:

-

Male Wistar rats (or other appropriate strain)

-

This compound

-

Vehicle (e.g., 1:1:18 solution of ethanol, Cremophor RH-40, and saline)

-

Standard laboratory chow

-

Metabolic cages for individual housing and food intake measurement

-

Syringes and needles for intraperitoneal (IP) injection

Procedure:

-

Acclimation: House rats individually in metabolic cages for at least 3 days prior to the experiment to acclimate them to the environment and handling.

-

Baseline Measurement: Measure baseline food intake for 24 hours before the start of the experiment.

-

Drug Preparation: Prepare a stock solution of this compound in the vehicle. The final injection volume should be 1 ml/kg.

-

Administration: On the test day, inject rats intraperitoneally with either vehicle or this compound at the desired doses (e.g., 0.5, 1.0, and 2.0 mg/kg).

-

Food Presentation: Immediately after injection, provide a pre-weighed amount of standard laboratory chow.

-

Data Collection: Measure the amount of chow consumed at 1-hour and 2-hour intervals post-injection.

-

Analysis: Calculate the cumulative food intake at each time point and compare the effects of different doses of this compound to the vehicle control using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Caption: Experimental workflow for assessing this compound's effect on food intake.

Progressive Ratio (PR) Schedule for Motivational Assessment in Rats

Objective: To assess the motivation of rats to work for a food reward following the administration of this compound.

Materials:

-

Male Wistar rats

-

This compound and vehicle

-

Operant conditioning chambers equipped with a lever and a food pellet dispenser

-

Data acquisition software

-

High-fat, high-sugar food pellets (as a highly palatable reward)

Procedure:

-

Food Restriction: Rats are typically food-restricted to 85-90% of their free-feeding body weight to ensure motivation.

-

Training:

-